Ethyl 4-(methylamino)benzoate
Overview
Description
Ethyl 4-(methylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity and finds application as an ultraviolet filter in sunscreens .
Synthesis Analysis
A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis of ethyl p-aminobenzoate can be accomplished in a two-step process involving the reduction and esterification of p-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis
This compound is a compound useful in organic synthesis . It has been used in the synthesis of a novel azo compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm^3, a boiling point of 292.7±23.0 °C at 760 mmHg, and a molar refractivity of 52.3±0.3 cm^3 .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-(methylamino)benzoate is involved in various synthetic processes. For instance, the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, a compound potentially applicable in industry, uses ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as a starting material, highlighting the compound's utility in creating complex molecules (Qiao-yun, 2012).
Another study focused on the reaction of chlorimuron-ethyl with diazomethane, producing ethyl-2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl) N-methylamino] carbonyl] N-methylamino] sulfonyl] benzoate, among other products. This reaction demonstrates the complex interactions and products that can arise from reactions involving this compound (Choudhury & Dureja, 1996).
Biological and Medicinal Research
This compound derivatives have shown significant biological activity. For instance, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives have been studied for their anti-juvenile hormone activities, which are important in controlling insect growth and development (Kuwano et al., 2008).
In silico screening has revealed that ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives possess promising nonlinear optical (NLO) properties, indicating potential applications in photonics and electronics (Kiven et al., 2023).
Additional Applications
The compound has been used in the study of molecular structures and bonding. For instance, hydrogen-bonded supramolecular structures involving this compound derivatives have been characterized, providing insights into molecular interactions and crystallography (Portilla et al., 2007).
Its derivatives have also been studied for their potential in materials science, such as in the creation of liquid crystalline polymorphisms, which are crucial for advanced materials and display technologies (Niezgoda & Galewski, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-(methylamino)benzoate, also known as 4-(Methylamino)benzoic Acid Ethyl Ester , is a compound useful in organic synthesis Similar compounds are known to act on nerve endings and nerve trunks .
Mode of Action
They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Biochemical Pathways
Similar compounds are known to reduce the excitability of the membrane without affecting the resting potential .
Pharmacokinetics
The compound has a molecular weight of 17922 , which may influence its bioavailability.
Result of Action
Similar compounds are known to result in a loss of local sensation without affecting consciousness .
Action Environment
It is recommended to store the compound in a refrigerator , suggesting that temperature may affect its stability.
Properties
IUPAC Name |
ethyl 4-(methylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTKEUCWOHEYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312990 | |
Record name | ethyl 4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-82-9 | |
Record name | 10541-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.